

Desacetylvinblastine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Desacetylvinblastine**

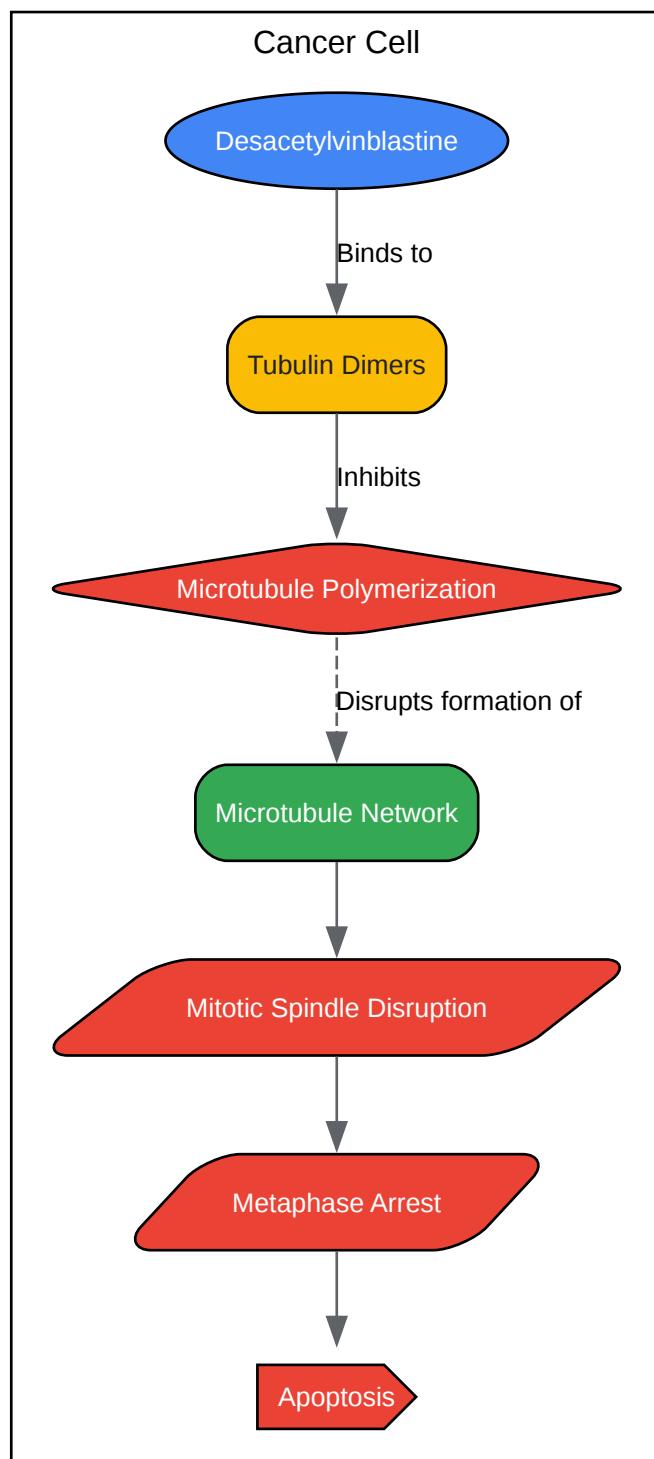
Cat. No.: **B12294044**

[Get Quote](#)

An in-depth exploration of the chemical properties, biological activity, and experimental methodologies related to the potent vinca alkaloid, **Desacetylvinblastine**.

This technical guide provides a comprehensive overview of **Desacetylvinblastine**, a significant derivative of the anti-cancer agent vinblastine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical identifiers, mechanism of action, and relevant experimental protocols.

Chemical Identity


Desacetylvinblastine, a key metabolite and synthetic precursor in the vinca alkaloid family, is identified by the following chemical nomenclature and registration numbers.

Identifier	Value	Reference
IUPAC Name	methyl (1R,9R,10S,11R,12R,19R)-12- ethyl-4-[(13S,15R,17S)-17- ethyl-17-hydroxy-13- (methoxycarbonyl)-1,11- diazatetracyclo[13.3.1.0 ^{4,12} .0 ^{5,1} 0]nonadeca-4(12),5,7,9- tetraen-13-yl]-10,11-dihydroxy- 5-methoxy-8-methyl-8,16- diazapentacyclo[10.6.1.0 ^{1,9} .0 ^{2,} 7.0 ^{16,19}]nonadeca-2,4,6,13- tetraene-10-carboxylate	[1]
CAS Number	3352-69-0	[2] [3]

Mechanism of Action: Microtubule Destabilization

Desacetylvinblastine, like other vinca alkaloids, exerts its potent anti-cancer effects primarily through the disruption of microtubule dynamics.[\[4\]](#)[\[5\]](#) Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism involves the binding of **Desacetylvinblastine** to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of existing microtubules.[\[5\]](#)[\[6\]](#) The disruption of the mitotic spindle, a microtubule structure essential for chromosome segregation during cell division, results in metaphase arrest and ultimately leads to apoptotic cell death.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Desacetylvinblastine** leading to apoptosis.

In Vitro Anti-cancer Activity

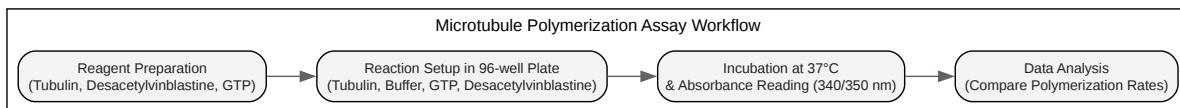
The cytotoxic effects of **Desacetylvinblastine** have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Cell Line	Cancer Type	IC50 (μM)	Reference
PC3	Prostate Carcinoma	Data not available in a specific value, but activity is noted	[7]
HepG-2	Liver Carcinoma	Data not available in a specific value, but activity is noted	[7]
HTB-26	Breast Cancer	10 - 50	[8]
PC-3	Pancreatic Cancer	10 - 50	[8]
HepG2	Hepatocellular Carcinoma	10 - 50	[8]

Note: Specific IC50 values for **Desacetylvinblastine** are not always explicitly reported in the provided search results; some references indicate general activity or provide ranges for related compounds.

Experimental Protocols

Microtubule Polymerization Assay (In Vitro)


This assay is fundamental to understanding the mechanism of action of tubulin-binding agents like **Desacetylvinblastine**.

Objective: To determine the effect of **Desacetylvinblastine** on the in vitro assembly of tubulin into microtubules.

Methodology:

- Reagent Preparation:

- Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer, such as G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, and 5% glycerol).[9]
- A stock solution of **Desacetylvinblastine** is prepared in an appropriate solvent (e.g., DMSO).
- GTP solution (1.0 mM final concentration) is prepared.[9]
- Assay Procedure:
 - In a pre-warmed 96-well plate, the reaction mixture is prepared containing tubulin (e.g., 40 μ M), G-PEM buffer, and GTP.[9]
 - Varying concentrations of **Desacetylvinblastine** or a vehicle control (DMSO) are added to the wells.[10]
 - The plate is incubated at 37°C, and the absorbance at 340 nm or 350 nm is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., one hour) using a microplate reader.[9][10]
- Data Analysis:
 - The increase in absorbance over time corresponds to the polymerization of tubulin into microtubules.
 - The rate and extent of polymerization in the presence of **Desacetylvinblastine** are compared to the vehicle control to determine the inhibitory effect.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical microtubule polymerization assay.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effects of **Desacetylvinblastine** on cancer cell lines.

Objective: To determine the concentration of **Desacetylvinblastine** that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

- Cell Culture:
 - Cancer cells of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Treatment:
 - Cells are treated with a range of concentrations of **Desacetylvinblastine** or a vehicle control.
- Incubation:
 - The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[\[11\]](#)
- MTT Addition and Solubilization:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
 - The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
- Absorbance Reading and Analysis:
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Synthesis of Desacetylvinblastine

Desacetylvinblastine can be prepared by the selective deacetylation of vinblastine.

General Protocol:

- Reaction Setup: Vinblastine is dissolved in a suitable solvent system, such as a mixture of dichloromethane and ethanol.[12]
- Reagent Addition: An acylating agent, such as acetic anhydride, is added to the solution at a controlled temperature (e.g., 0°C).[12]
- Reaction Monitoring: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
- Work-up and Purification: Once the reaction is complete, the reaction mixture is worked up through a series of extraction and washing steps. The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate **Desacetylvinblastine**.[12]

Disclaimer: This guide is intended for informational purposes for a research audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Desacetyl Vinblastine | 3352-69-0 [chemicalbook.com]
- 3. Desacetylvinblastine | 3352-69-0 | DAA35269 | Biosynth [biosynth.com]
- 4. wjpls.org [wjpls.org]

- 5. researchgate.net [researchgate.net]
- 6. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0012674A2 - Process for the synthesis of vinblastine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Desacetylvinblastine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12294044#desacetylvinblastine-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b12294044#desacetylvinblastine-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com